![molecular formula C18H16O8 B12786885 [4-Acetyloxy-5-methoxy-2-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl] acetate CAS No. 76303-43-0](/img/structure/B12786885.png)
[4-Acetyloxy-5-methoxy-2-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 348732 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in biological processes and its potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NSC 348732 typically involves multiple steps, starting from readily available precursors. The exact synthetic route can vary, but it generally includes the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of NSC 348732 is scaled up using optimized synthetic routes that are cost-effective and efficient. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.
化学反応の分析
Types of Reactions
NSC 348732 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of NSC 348732 include acids, bases, oxidizing agents, and reducing agents. The reaction conditions can vary widely, but they often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from the reactions of NSC 348732 depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a variety of functionalized derivatives.
科学的研究の応用
NSC 348732 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: NSC 348732 is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: The compound is investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: NSC 348732 is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of NSC 348732 involves its interaction with specific molecular targets and pathways within cells. This compound can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
NSC 348732 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 123456: This compound shares structural similarities with NSC 348732 but has different functional groups that confer distinct chemical properties.
NSC 789012: Another related compound that exhibits similar biological activities but differs in its mechanism of action and therapeutic potential.
The uniqueness of NSC 348732 lies in its specific chemical structure and the resulting properties that make it suitable for a wide range of applications in scientific research and industry.
特性
CAS番号 |
76303-43-0 |
|---|---|
分子式 |
C18H16O8 |
分子量 |
360.3 g/mol |
IUPAC名 |
[4-acetyloxy-5-methoxy-2-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenyl] acetate |
InChI |
InChI=1S/C18H16O8/c1-9(19)25-15-8-17(24-4)18(26-10(2)20)6-12(15)11-5-14(22)16(23-3)7-13(11)21/h5-8H,1-4H3 |
InChIキー |
QZKBHXRUCRMFPM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC(=C(C=C1C2=CC(=O)C(=CC2=O)OC)OC(=O)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


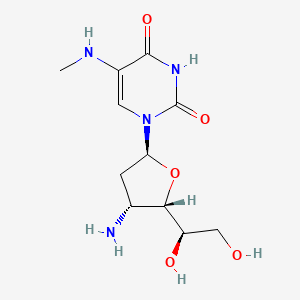
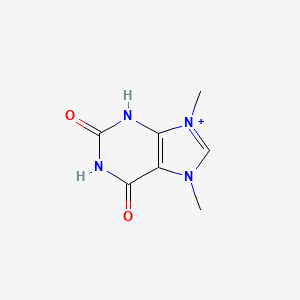
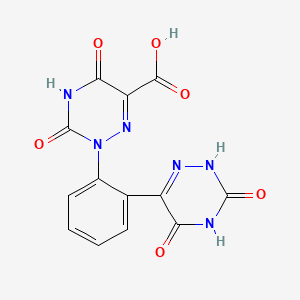

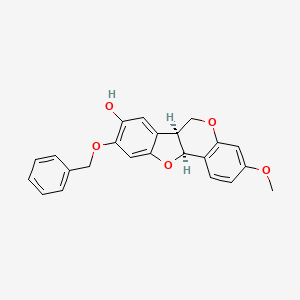

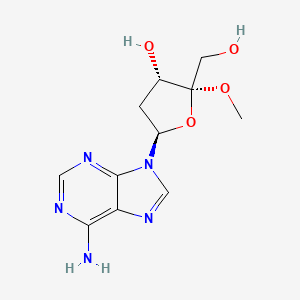
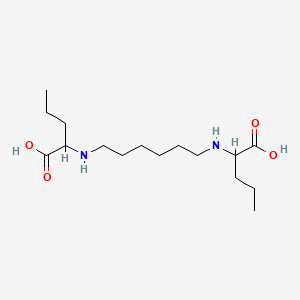
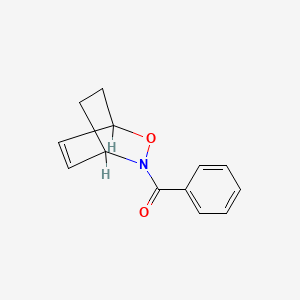
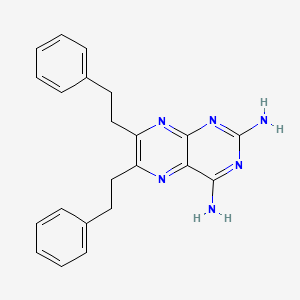
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12786878.png)



